molecular formula C10H10N2O3 B8052708 Methyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

Methyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B8052708
M. Wt: 206.20 g/mol
InChI Key: FFJPXVSQELKEAA-UHFFFAOYSA-N
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Description

Methyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with a methoxy group at position 5 and a methyl ester at position 2. Its IUPAC name is ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 99446-53-4), and it is a key intermediate in medicinal chemistry for synthesizing biologically active molecules . The methoxy group at position 5 enhances electron density in the aromatic system, while the ester group at position 3 provides a handle for further functionalization, such as hydrolysis to carboxylic acids or coupling reactions .

Properties

IUPAC Name

methyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-14-7-3-4-12-9(5-7)8(6-11-12)10(13)15-2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJPXVSQELKEAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=NN2C=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-aminopyrazoles with β-dicarbonyl compounds in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture under reflux in a solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrazolo[1,5-a]pyridine scaffold is highly versatile, and minor modifications to substituents or their positions significantly alter physicochemical properties and biological activity. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Methyl 5-Methoxypyrazolo[1,5-a]pyridine-3-carboxylate and Analogues

Compound Name Substituents (Positions) Molecular Weight Key Properties/Applications CAS Number References
This compound -OCH₃ (5), -COOCH₃ (3) 206.18 Intermediate for DHODH/GSK-3β inhibitors; high electron density at position 3. 99446-53-4
Ethyl 4-bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate -Br (4), -OCH₃ (6), -COOCH₂CH₃ (3) 314.14 Bromine enhances reactivity for cross-coupling; used in HIV-1 RT inhibitor synthesis. N/A
Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate -Br (4), -COOCH₃ (3) 241.03 Bromine at position 4 facilitates nucleophilic substitution; lower yield (30%). 127717-18-4
Ethyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate -CH₂OH (5), -COOCH₂CH₃ (3) 220.22 Hydroxymethyl group allows oxidation or conjugation; potential prodrug candidate. 1260770-97-5
5-Methoxy-7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid -OCH₃ (5), -CF₃ (7), -COOH (3) 260.17 Trifluoromethyl enhances metabolic stability; carboxylic acid enables salt formation. 1363404-67-4
Methyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate -F (6), -COOCH₃ (3) 194.15 Fluorine improves lipophilicity and bioavailability; used in kinase inhibitor research. 1802489-63-9

Key Observations:

Substituent Effects on Reactivity :

  • Bromine at position 4 (e.g., Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate) increases electrophilicity, enabling Suzuki or Buchwald-Hartwig couplings, though synthetic yields are moderate (30%) .
  • The trifluoromethyl group in 5-Methoxy-7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid enhances metabolic stability and binding affinity to hydrophobic enzyme pockets .

Ester vs. Carboxylic Acid :

  • Methyl/ethyl esters (e.g., this compound) are typically intermediates, whereas carboxylic acids (e.g., 5-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid, CAS: 99446-32-9) are used in salt formation or direct enzyme inhibition .

Biological Relevance :

  • Fluorinated derivatives (e.g., Methyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate) are prioritized in drug discovery due to improved pharmacokinetics .
  • Hydroxymethyl-substituted compounds (e.g., Ethyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate) serve as precursors for prodrugs or bioconjugates .

Biological Activity

Methyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (MMP) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes current research findings, case studies, and structural comparisons to provide a comprehensive overview of MMP's biological activity.

Chemical Structure and Properties

MMP is characterized by its unique pyrazolo[1,5-a]pyridine core structure, which includes a methoxy group at the 5-position and a carboxylate ester at the 3-position. Its molecular formula is C10H10N2O3C_{10}H_{10}N_2O_3, with a molecular weight of approximately 206.20 g/mol. The specific substitutions on the pyrazole ring are critical for its biological activity and reactivity.

MMP has been identified as an inhibitor of key protein kinases such as AXL and c-MET. These kinases are involved in critical signaling pathways that regulate cell growth, differentiation, and survival. Inhibition of these pathways may lead to therapeutic benefits in various diseases, particularly cancer and inflammatory conditions.

Interaction Studies

Research has employed techniques like surface plasmon resonance and enzyme inhibition assays to assess MMP's binding affinity to target proteins. Preliminary results indicate that MMP effectively inhibits kinases associated with tumor progression and metastasis.

Anticancer Properties

MMP has shown promising results in preclinical studies as an anticancer agent. For instance, it demonstrated significant inhibitory effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to target specific kinases suggests it may be effective against tumors that are resistant to conventional therapies .

Anti-inflammatory Effects

In addition to its anticancer properties, MMP exhibits anti-inflammatory activity. It has been studied for its potential to inhibit pro-inflammatory cytokines and modulate pathways such as NF-κB, which are crucial in inflammatory responses .

Comparative Analysis with Related Compounds

A comparative analysis with other pyrazolo[1,5-a]pyridine derivatives highlights MMP's unique features:

Compound NameSimilarityUnique Features
Methyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate0.84Different methoxy position; varied biological activity
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid0.84Presence of bromine; enhanced reactivity
Methyl pyrazolo[1,5-a]pyridine-3-carboxylate0.80Lacks methoxy substitution; different pharmacological profile

The structural differences among these compounds influence their biological activities and interactions with target proteins, underscoring the importance of specific substitutions in drug design.

Case Studies

Several studies have focused on the efficacy of MMP in various models:

  • Cancer Cell Line Studies : In vitro studies indicated that MMP significantly reduced cell viability in breast cancer cell lines by inducing apoptosis (IC50 values around 20 µM) .
  • Inflammatory Models : In animal models of inflammation, MMP administration led to reduced levels of inflammatory markers such as TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent .

Future Directions

Research on MMP is ongoing, with several avenues being explored:

  • Optimization of Pharmacokinetics : Efforts are being made to enhance the bioavailability and reduce toxicity through structural modifications.
  • Combination Therapies : Investigating the efficacy of MMP in combination with other therapeutic agents may yield synergistic effects against resistant cancer types.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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